N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C22H16FN3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16FN3O/c23-16-10-8-15(9-11-16)14-25-22(27)18-13-21(20-7-3-4-12-24-20)26-19-6-2-1-5-17(18)19/h1-13H,14H2,(H,25,27) |
InChI Key |
RTRNRNOLTGEJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. As demonstrated in the preparation of 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid (3 , R₁ = Cl), isatin derivatives react with ketones under basic conditions to form quinoline intermediates. For N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, the protocol can be adapted as follows:
-
Quinoline Core Formation :
-
Carboxamide Coupling :
Key Data :
Condensation-Addition Pathway
This method, adapted from 2-phenylquinoline-4-carboxamide syntheses, prioritizes regioselectivity for the pyridin-2-yl group:
-
Quinoline Formation :
-
Acid Chloride Conversion :
-
Amine Coupling :
-
React the acid chloride with 4-fluorobenzylamine in tetrahydrofuran (THF) at room temperature.
-
Filter and recrystallize from ethanol to obtain the carboxamide.
-
Optimization Insights :
Microwave-Assisted One-Pot Synthesis
Combining elements from and, this approach reduces reaction time:
-
Microwave Reaction :
-
In Situ Coupling :
-
Add 4-fluorobenzylamine, EDC, and HOBt directly to the reaction mixture.
-
Stir at 50°C for 6 hours.
-
Advantages :
Critical Analysis of Methodologies
Reaction Efficiency and Scalability
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Pfitzinger Route | 65–75 | 18–24 | Moderate |
| Condensation-Addition | 70–80 | 12–18 | High |
| Microwave-Assisted | 75–85 | 6–8 | Limited |
Characterization and Validation
Spectroscopic Data :
-
¹H NMR : Distinct signals for the pyridyl (δ 8.96 ppm), quinoline (δ 8.48 ppm), and fluorobenzyl groups (δ 7.41 ppm).
Purity Assessment :
Industrial Considerations and Challenges
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction might yield quinoline derivatives with reduced functional groups.
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of quinoline derivatives, including N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, is their antimalarial properties. Research indicates that this compound acts through a novel mechanism by inhibiting translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis. This mechanism represents a promising avenue for developing new antimalarial therapies, particularly in the face of rising drug resistance.
Key Findings:
- In vitro Potency : The compound exhibited low nanomolar potency against P. falciparum.
- Mechanism of Action : Inhibition of PfEF2 leads to disruption in protein synthesis, which is crucial for the survival of the malaria parasite.
- Efficacy in Animal Models : In mouse models infected with P. berghei, compounds from this series demonstrated effective oral efficacy, with effective doses below 1 mg/kg over four days of treatment .
Anticancer Properties
In addition to its antimalarial potential, this compound may also serve as an anticancer agent. Quinoline derivatives have been studied for their ability to inhibit various receptor tyrosine kinases, which are often implicated in cancer progression.
Research Insights:
- Multitargeted Kinase Inhibitor : Similar quinoline derivatives have shown activity against c-Met kinase, a known target in cancer therapy. For instance, a related compound demonstrated an IC50 value of 0.59 nM against c-Met, indicating strong potential for further development .
- Antiproliferative Effects : Compounds within this class have been evaluated against multiple cancer cell lines, exhibiting moderate to excellent antiproliferative activity.
Data Summary Table
| Application Area | Compound Name | Mechanism of Action | Potency (IC50/nM) | Efficacy Model |
|---|---|---|---|---|
| Antimalarial | This compound | Inhibition of PfEF2 | Low nanomolar | P. berghei mouse model |
| Anticancer | Related quinoline derivatives | Inhibition of c-Met kinase | 0.59 | Various cancer cell lines |
Case Studies
- Antimalarial Efficacy :
- Cancer Treatment Potential :
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- The 4-fluorobenzyl group (shared with ) likely increases metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the phenylethyl () or morpholine-linked () analogs .
- Synthesis and Purity: Yields for similar compounds range from 54–67%, with purity consistently above 97% (HPLC), indicating robust synthetic protocols for quinoline-4-carboxamides .
Biological Activity
N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound belonging to the quinoline derivative class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinoline backbone substituted with a 4-fluorobenzyl group and a pyridin-2-yl moiety . The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for pharmacokinetic properties. The synthesis typically involves methods such as the Pfitzinger reaction , utilizing isatin derivatives and substituted amines under conditions like microwave irradiation or refluxing in solvents such as dimethylformamide or acetic acid .
Biological Activity Overview
This compound exhibits several promising biological activities:
- Anticancer Activity : Quinoline derivatives, including this compound, have shown significant inhibitory effects against various cancer cell lines. Studies indicate that they may inhibit specific kinases associated with tumor growth .
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections .
- Antimalarial Effects : Research indicates that similar quinoline derivatives can act against Plasmodium falciparum, the causative agent of malaria, highlighting a potential therapeutic avenue for malaria treatment .
The mechanism of action for this compound appears to involve:
- Kinase Inhibition : The compound may inhibit key kinases involved in cancer progression, which could contribute to its anticancer properties .
- Oxidative Stress Mitigation : Its antioxidant properties may help reduce oxidative stress in cells, further supporting its therapeutic effects .
Research Findings and Case Studies
Recent studies have provided detailed insights into the biological activity of this compound:
- In Vitro Studies : In vitro assays have confirmed its efficacy against various cancer cell lines, with some derivatives showing enhanced potency against resistant strains .
- Molecular Docking Studies : These studies predict binding affinities to target proteins, aiding in understanding how modifications to the compound's structure can enhance its biological activity .
- Comparative Analysis : A comparison with structurally similar compounds highlights the unique properties of this compound. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Similar quinoline core with different fluorine substitution | Anticancer activity |
| N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamide | Chlorine instead of fluorine; different pyridine position | Antimicrobial properties |
| N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamide | No halogen substitution; different pyridine position | General cytotoxicity |
This table illustrates how variations in structure can lead to different biological activities, underscoring the significance of the fluorine substitution in enhancing potency.
Q & A
Q. Key Data :
| Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| PyBOP + NMM | DMF | 59 | |
| EDCI + DIPEA | DCM | 72 |
Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 376.3 [M+H]⁺ for analogs) .
Advanced Question: How do substituent variations on the quinoline or pyridine rings affect physicochemical properties?
Answer:
Substituents alter lipophilicity, solubility, and binding affinity:
- Pyridine Position : 3-pyridyl analogs show lower melting points (175–176°C) vs. 4-pyridyl (188–189°C) due to reduced symmetry .
- Fluorine Substitution : The 4-fluorobenzyl group enhances metabolic stability by resisting oxidative degradation .
- Computational Modeling : DFT studies predict logP increases by 0.5–1.0 units with fluorinated groups, validated experimentally .
Advanced Question: How can researchers resolve discrepancies in spectroscopic data during characterization?
Answer:
- Contradictory NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, distinguish quinoline H8 from pyridyl protons .
- Mass Spec Anomalies : Rule out adducts (e.g., sodium/potassium) by comparing theoretical vs. observed m/z. For ambiguous fragments, use tandem MS/MS .
Basic Question: What computational methods predict the compound’s binding affinity or stability?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes) .
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns indicates stable binding) .
- ADMET Prediction : SwissADME or ADMETLab to estimate permeability (e.g., Caco-2 cell model) .
Advanced Question: What strategies improve reproducibility in synthesizing fluorinated benzyl derivatives?
Answer:
- Catalyst Screening : Test Pd/Cu catalysts for Buchwald-Hartwig couplings to minimize side products .
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for analogs with similar Rf values .
- Moisture Control : Conduct reactions under argon to prevent hydrolysis of sensitive intermediates .
Basic Question: What parameters ensure reliable HPLC purity assessment?
Answer:
- Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase : 0.1% formic acid in H₂O (A) and MeCN (B).
- Gradient : 10% B → 90% B over 20 min, flow rate 1 mL/min .
- Detection : UV at 254 nm; purity ≥95% required for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
